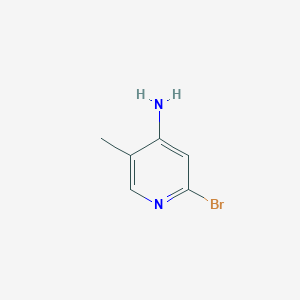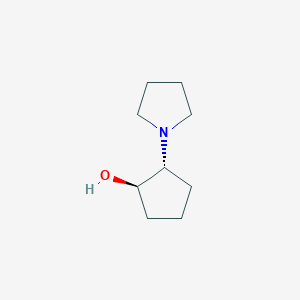
1-(5-Bromothiophen-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-3-YL)ethanone is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C6H5BrOS and a molecular weight of 205.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-YL)ethanone can be synthesized through the bromination of 3-acetylthiophene. The process involves the addition of bromine to a solution of 3-acetylthiophene in acetic acid, followed by the addition of sodium acetate. The reaction mixture is stirred at room temperature overnight, and water is added to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromothiophen-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-3-YL)ethanone is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its role as a precursor for drug development, particularly in the treatment of atherosclerosis.
Industry: Used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an agonist of niacin receptors, GPR109a and GPR109b, which are involved in lipid metabolism and inflammatory responses . The compound’s effects are mediated through these pathways, influencing cellular processes and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 3-Acetylthiophene
- 2-Acetylthiophene
- 4-Acetyl-2-bromothiophene
Comparison: 1-(5-Bromothiophen-3-YL)ethanone is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKDDPMXRCHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506761 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-67-7 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)






